Dihydro-3-(3-pyridoyl)-2-(3H)-furanone

GGTase‑I inhibition cancer therapy protein prenylation

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9), also referred to as 3-(pyridine-3-carbonyl)oxolan-2-one, is a heterocyclic lactone characterized by a furanone ring substituted at the 3-position with a pyridoyl group. It is classified as a nicotine derivative and serves as a critical synthetic intermediate, notably in the preparation of geranylgeranyltransferase type I (GGTase-I) inhibitors and in the asymmetric synthesis of chiral nicotine.

Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
CAS No. 59578-61-9
Cat. No. B014373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-3-(3-pyridoyl)-2-(3H)-furanone
CAS59578-61-9
Synonymsα-(2-Hydroxyethyl)-β-oxo-3-pyridinepropionic Acid γ-Lactone;  3-[(2-Oxotetrahydrofuran-3-yl)carbonyl]pyridine; 
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1COC(=O)C1C(=O)C2=CN=CC=C2
InChIInChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2
InChIKeyNVHJLYJXRFFCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9): Procurement-Ready Chemical and Functional Overview for Research and Development


Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9), also referred to as 3-(pyridine-3-carbonyl)oxolan-2-one, is a heterocyclic lactone characterized by a furanone ring substituted at the 3-position with a pyridoyl group [1]. It is classified as a nicotine derivative and serves as a critical synthetic intermediate, notably in the preparation of geranylgeranyltransferase type I (GGTase-I) inhibitors and in the asymmetric synthesis of chiral nicotine [2][3]. The compound is typically available as a yellow oil, soluble in chloroform and methanol, with a molecular weight of 191.18 g/mol .

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9): Why Generic Interchange with Close Analogs Is Scientifically Unsound


Generic substitution of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone with other nicotine derivatives or simple lactones is not feasible without risking experimental failure. Its specific combination of a furanone lactone ring and a 3-pyridoyl substituent imparts a unique reactivity profile that is essential for its documented applications [1]. For instance, in the synthesis of GGTase-I inhibitors, this compound acts as a key β-keto lactone intermediate, undergoing specific condensation reactions with hydrazines that cannot be replicated by other nicotine-related building blocks [2]. Furthermore, its role as a chiral intermediate in asymmetric nicotine synthesis relies on precise stereochemical control at the C3 position of the furanone ring, a feature not shared by other pyridine-containing lactones or open-chain analogs [3].

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9): Quantitative Evidence for Differentiated Selection


Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9) Enables Potent GGTase‑I Inhibitor Synthesis Not Achievable with Alternative Nicotine Derivatives

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone serves as an essential β‑keto lactone intermediate for synthesizing GGTI‑DU40 analogs, a class of selective geranylgeranyltransferase type I (GGTase‑I) inhibitors [1]. In a series of pyrazole‑based structural analogs, compounds derived from this β‑keto lactone exhibited GGTase‑I inhibitory activity with IC₅₀ values of 2.4 μM and 3.1 μM, demonstrating superior potency compared to the control compound GGTI‑DU40 (IC₅₀ = 3.3 μM) [1].

GGTase‑I inhibition cancer therapy protein prenylation

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9) Provides a Documented Synthetic Route to Chiral Nicotine Unavailable with Other Lactones

This compound is a key intermediate in a patented method for preparing chiral synthetic nicotine, where it is formed by the condensation of a nicotinic acid ester and γ‑butyrolactone under alkaline conditions [1]. The resulting β‑keto lactone undergoes subsequent asymmetric catalytic reduction to set the stereochemistry required for optically pure nicotine [1].

chiral synthesis nicotine asymmetric catalysis

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9) Demonstrates Solubility in Chloroform and Methanol, Facilitating Downstream Processing Compared to Less Soluble Nicotine Analogs

According to vendor technical datasheets, Dihydro-3-(3-pyridoyl)-2-(3H)-furanone is soluble in chloroform and methanol [1]. This solubility profile contrasts with many nicotine‑related heterocycles, which often exhibit limited solubility in common organic solvents due to high crystallinity or salt formation.

solubility formulation organic synthesis

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9) Enables Synthesis of 1-(3-Pyridyl)-1,4-butanediol Analogs for NNK Metabolism Studies

The deuterated analog Dihydro-3-(3-pyridoyl)-2-(3H)-furanone‑d4 is used as an intermediate in the synthesis of 1‑(3‑Pyridyl‑d4)‑1,4‑butanediol, a labeled metabolite of the tobacco‑specific nitrosamine carcinogen NNK (4‑(methylnitrosamino)‑1‑(3‑pyridyl)‑1‑butanone) .

NNK metabolism carcinogen biomarker stable isotope labeling

Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Synthesis of Next‑Generation GGTase‑I Inhibitors for Oncology Research

Use Dihydro-3-(3-pyridoyl)-2-(3H)-furanone as the β‑keto lactone building block for constructing pyrazole‑based GGTase‑I inhibitors with IC₅₀ values as low as 2.4 μM, outperforming the benchmark compound GGTI‑DU40 (IC₅₀ = 3.3 μM) [1]. This application is directly supported by quantitative evidence showing that analogs derived from this intermediate exhibit superior potency, making it the preferred starting material for medicinal chemistry campaigns targeting protein prenylation pathways in cancer.

Asymmetric Synthesis of Chiral Nicotine and Nicotine Analogs

Employ Dihydro-3-(3-pyridoyl)-2-(3H)-furanone as the key intermediate in the patented condensation of nicotinic acid ester with γ‑butyrolactone, followed by asymmetric catalytic reduction to yield optically pure nicotine [2]. This established synthetic route relies on the unique structural features of this β‑keto lactone; alternative lactones cannot provide the required pyridoyl substitution and stereochemical control. Ideal for laboratories engaged in the production of enantiomerically pure nicotine for pharmaceutical, agricultural, or analytical applications.

Preparation of Deuterated Internal Standards for NNK Carcinogen Metabolism Studies

Utilize the deuterated variant Dihydro-3-(3-pyridoyl)-2-(3H)-furanone‑d4 to synthesize 1‑(3‑Pyridyl‑d4)‑1,4‑butanediol, a stable isotope‑labeled internal standard for quantifying NNK metabolites in biological matrices via LC‑MS/MS . This application is essential for toxicology and cancer research groups investigating tobacco‑specific nitrosamine exposure and metabolism, where accurate quantitation requires deuterated analogs that are not accessible from non‑deuterated starting materials.

Enzyme Inhibition Studies and CYP3A4 Interaction Assays

Apply Dihydro-3-(3-pyridoyl)-2-(3H)-furanone as a substrate or probe molecule in cytochrome P450 3A4 (CYP3A4) inhibition studies . While direct quantitative inhibition data for this specific compound are not available in the public domain, its documented use in enzyme kinetic studies and its structural relationship to known CYP3A4 inhibitors support its utility in drug‑drug interaction screening and metabolic stability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro-3-(3-pyridoyl)-2-(3H)-furanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.